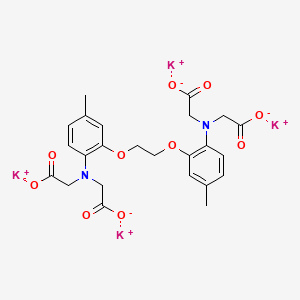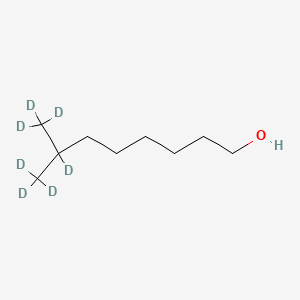
7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is a derivative of 7-Methyl-1-octanol, where specific hydrogen atoms are replaced with deuterium. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol typically involves the deuteration of 7-Methyl-1-octanol. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic exchange reactions, where the compound is exposed to deuterium gas in the presence of a catalyst. Another method involves the use of deuterated reagents in the synthesis process.
Industrial Production Methods
Industrial production of deuterium-labeled compounds like this compound often involves large-scale catalytic exchange reactions. These reactions are carried out in specialized reactors designed to handle deuterium gas safely. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alkanes or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: The major products are aldehydes or ketones.
Reduction: The major products are alkanes or other reduced forms.
Substitution: The major products depend on the substituent introduced, such as alkyl halides or ethers.
科学研究应用
7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes where deuterium labeling is beneficial.
作用机制
The mechanism of action of 7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol involves the incorporation of deuterium atoms, which can alter the compound’s physical and chemical properties. Deuterium substitution can affect the compound’s metabolic stability, reducing the rate of metabolic degradation. This can lead to prolonged activity and altered pharmacokinetic profiles. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
7-Methyl-1-octanol: The non-deuterated form of the compound.
Isononyl Alcohol: Another name for 7-Methyl-1-octanol.
Deuterium-labeled Alcohols: Other alcohols with deuterium substitution.
Uniqueness
7-Methyl-d3-1-octyl-7,8,8,8-d4 Alcohol is unique due to its specific deuterium labeling pattern, which provides distinct advantages in scientific research. The presence of deuterium atoms can significantly alter the compound’s properties, making it a valuable tool in various studies. Its uniqueness lies in its ability to provide insights into reaction mechanisms, metabolic pathways, and pharmacokinetic profiles that are not possible with non-deuterated compounds.
属性
分子式 |
C9H20O |
|---|---|
分子量 |
151.30 g/mol |
IUPAC 名称 |
7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octan-1-ol |
InChI |
InChI=1S/C9H20O/c1-9(2)7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3/i1D3,2D3,9D |
InChI 键 |
QDTDKYHPHANITQ-SCENNGIESA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(CCCCCCO)C([2H])([2H])[2H] |
规范 SMILES |
CC(C)CCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


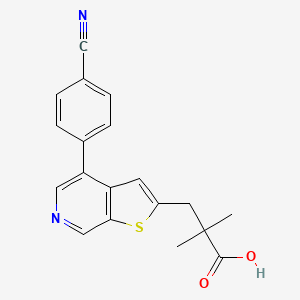
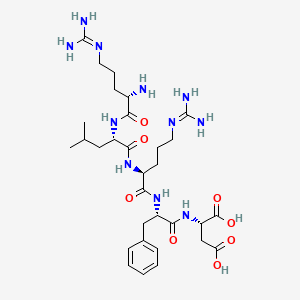
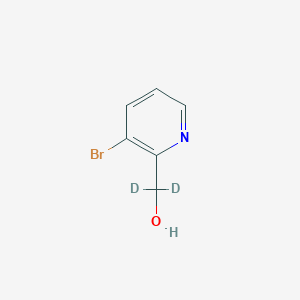
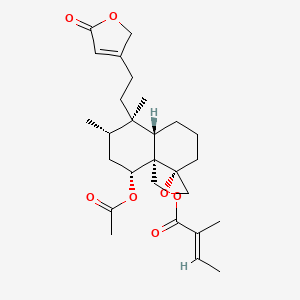
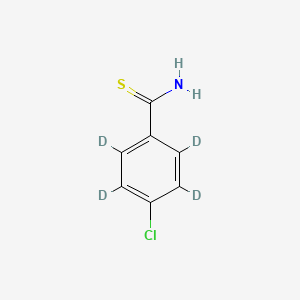
![3-[2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B12395390.png)
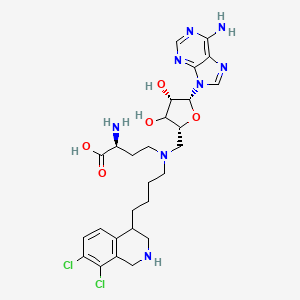
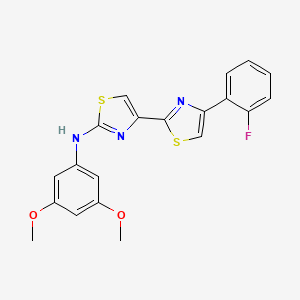
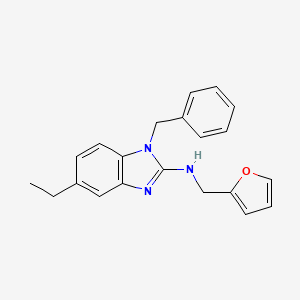
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395409.png)
